2-(2,5-Dichloro-1,3-thiazol-4-yl)-2,2-difluoroacetic acid

Description

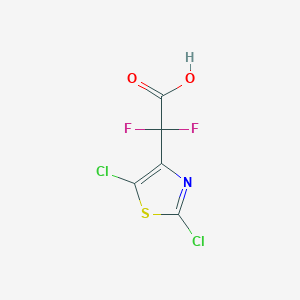

2-(2,5-Dichloro-1,3-thiazol-4-yl)-2,2-difluoroacetic acid is a fluorinated thiazole derivative characterized by a 1,3-thiazole ring substituted with chlorine atoms at the 2- and 5-positions and a 2,2-difluoroacetic acid moiety at the 4-position. The combination of electron-withdrawing chlorine and fluorine substituents enhances its acidity and reactivity compared to non-halogenated analogs.

Properties

IUPAC Name |

2-(2,5-dichloro-1,3-thiazol-4-yl)-2,2-difluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HCl2F2NO2S/c6-2-1(10-4(7)13-2)5(8,9)3(11)12/h(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHNBGUXPXCJFBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(SC(=N1)Cl)Cl)C(C(=O)O)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HCl2F2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dichloro-1,3-thiazol-4-yl)-2,2-difluoroacetic acid typically involves the following steps:

Formation of the Thiazole Ring: The initial step involves the formation of the thiazole ring. This can be achieved by reacting a suitable precursor, such as 2,5-dichlorothiazole, with appropriate reagents under controlled conditions.

Introduction of the Difluoroacetic Acid Group: The next step involves the introduction of the difluoroacetic acid group. This can be done by reacting the thiazole intermediate with difluoroacetic acid or its derivatives under suitable reaction conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control the reaction parameters such as temperature, pressure, and reaction time.

Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dichloro-1,3-thiazol-4-yl)-2,2-difluoroacetic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms in the thiazole ring can be substituted with other functional groups using suitable reagents.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions under specific conditions to form different products.

Condensation Reactions: It can participate in condensation reactions with other compounds to form larger molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used under reflux conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced products.

Scientific Research Applications

2-(2,5-Dichloro-1,3-thiazol-4-yl)-2,2-difluoroacetic acid has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,5-Dichloro-1,3-thiazol-4-yl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s key structural analogs include:

Sodium 2-(2,5-dichloro-1,3-thiazol-4-yl)acetate

- Structure : Lacks fluorine atoms on the acetic acid moiety and exists as a sodium salt.

- Properties : Higher water solubility due to the ionic nature, making it suitable for aqueous formulations. Molecular weight: 195.61 g/mol .

Ethyl 2-(2,5-dichloro-1,3-thiazol-4-yl)-2,2-difluoroacetate Structure: Ethyl ester derivative of the target compound. Properties: Lipophilic, with a molecular weight of 276.1 g/mol.

Properties: Reduced acidity and increased lipophilicity (molecular weight: 171.22 g/mol), likely influencing pharmacokinetic behavior .

Physicochemical Properties and Reactivity

- Acidity: The difluoroacetic acid group in the target compound significantly lowers the pKa compared to non-fluorinated analogs (e.g., 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetic acid), enhancing its ability to act as a hydrogen-bond donor in biological systems.

- Solubility: The sodium salt analog (195.61 g/mol) demonstrates superior aqueous solubility, while the ethyl ester’s lipophilicity limits its use to non-polar environments .

- Stability : Dichloro substituents on the thiazole ring may improve oxidative stability compared to methyl groups, which are prone to metabolic demethylation .

Data Table: Comparative Analysis of Key Compounds

*Calculated based on ethyl ester data .

Biological Activity

2-(2,5-Dichloro-1,3-thiazol-4-yl)-2,2-difluoroacetic acid is a compound of significant interest in the fields of medicinal chemistry and agriculture due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings, including synthesis methods, biological assays, and case studies.

Chemical Structure

The compound features a thiazole ring substituted with two chlorine atoms and a difluoroacetic acid moiety. The structural formula can be represented as follows:

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dichlorothiazole with difluoroacetic acid derivatives under controlled conditions to yield the target compound.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 30 µg/mL |

| Pseudomonas aeruginosa | 70 µg/mL |

These results suggest that the compound could serve as a potential agent in treating infections caused by these pathogens .

Antiproliferative Effects

The compound also shows promising antiproliferative effects against cancer cell lines. Notably:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa (Cervical) | 200 |

| A549 (Lung) | 250 |

These findings indicate that the compound may inhibit cell growth and proliferation in cancerous cells .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the thiazole moiety plays a crucial role in interacting with cellular targets involved in microbial resistance and cancer cell proliferation.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in real-world applications:

-

Case Study on Antimicrobial Efficacy :

A study evaluated the compound's effectiveness in treating infections in animal models. Results showed a significant reduction in bacterial load when administered at therapeutic doses for a duration of five days. -

Case Study on Cancer Treatment :

In vitro experiments using human cancer cell lines demonstrated that treatment with this compound led to apoptosis and cell cycle arrest at the G1 phase.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.